![molecular formula C23H17ClN2O2 B5144426 3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5144426.png)
3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as BCI-121, and it is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide involves the inhibition of the protein kinase CK2, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in various types of cancer and is associated with tumor growth and metastasis. BCI-121 binds to the ATP-binding site of the CK2 enzyme, preventing the phosphorylation of its downstream targets and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide are primarily related to its role as a potent inhibitor of the protein kinase CK2. Several studies have shown that BCI-121 can induce apoptosis in cancer cells by inhibiting CK2 activity and preventing the phosphorylation of its downstream targets. In addition, BCI-121 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide in lab experiments is its potent inhibitory activity against the protein kinase CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using BCI-121 is its relatively low solubility in water, which can make it challenging to use in certain types of experiments.
未来方向
There are several potential future directions for research on 3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide. One area of interest is the development of novel anticancer drugs based on BCI-121 and other CK2 inhibitors. Another potential direction is the study of the role of CK2 in other diseases and cellular processes. Finally, there is a need for further research on the pharmacokinetics and toxicity of BCI-121 to better understand its potential applications in clinical settings.
合成方法
The synthesis of 3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide involves a multi-step process that starts with the reaction of 4-chloroaniline with 6-methyl-2-benzoxazolamine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with 4-bromobenzaldehyde to form the corresponding imine, which is subsequently reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with acryloyl chloride in the presence of a base such as triethylamine to form the desired product.
科学研究应用
3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its role as a potent inhibitor of the protein kinase CK2, which is overexpressed in various types of cancer and is associated with tumor growth and metastasis. Several studies have shown that BCI-121 can inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for the development of novel anticancer drugs.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-15-2-12-20-21(14-15)28-23(26-20)17-6-10-19(11-7-17)25-22(27)13-5-16-3-8-18(24)9-4-16/h2-14H,1H3,(H,25,27)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCSKQLUKFVAIS-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine](/img/structure/B5144350.png)
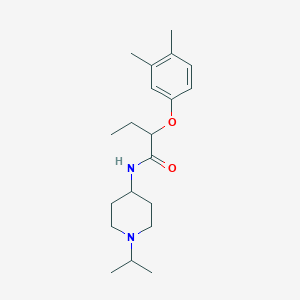
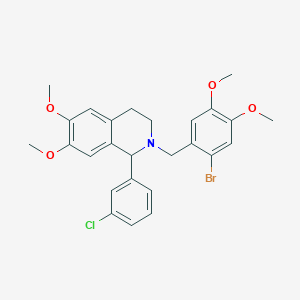

![methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5144381.png)
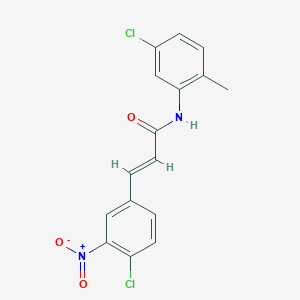
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B5144404.png)
![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5144411.png)
![4-ethoxy-N-({[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5144415.png)

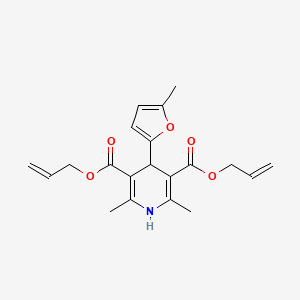
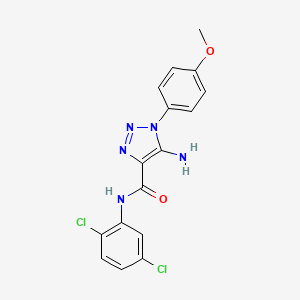
![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5144431.png)
![2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5144444.png)